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Compound of Interest

Compound Name:
3-Bromo-2-(2-

fluorophenyl)pyridine

CAS No.: 1417519-78-8

Cat. No.: B14030333

Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the strategic selection of building blocks is paramount to the successful

construction of complex molecular architectures. 3-Bromo-2-fluoropyridine, identified by its

CAS number 36178-05-9, has emerged as a highly versatile and valuable heterocyclic

intermediate. Its utility stems from the orthogonal reactivity of its two distinct halogen atoms—a

bromine and a fluorine—on a pyridine scaffold. This unique arrangement allows for selective,

stepwise functionalization, making it a powerful tool for introducing the pyridyl moiety into target

molecules.

This guide provides an in-depth technical overview of 3-Bromo-2-fluoropyridine, designed for

researchers, scientists, and drug development professionals. We will explore its core

physicochemical properties, delve into its synthesis and reactivity, and provide field-proven

insights into its application in cornerstone synthetic transformations.
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A comprehensive understanding of a reagent's physical and spectral characteristics is

fundamental to its effective use in the laboratory. 3-Bromo-2-fluoropyridine is typically a

colorless to pale yellow liquid under standard conditions. Its properties are summarized below.

Property Value Source

CAS Number 36178-05-9 [1][2][3]

Molecular Formula C₅H₃BrFN [2][3]

Molecular Weight 175.99 g/mol [2][3]

Appearance
Colorless to light yellow clear

liquid
[4]

Boiling Point 76 °C at 20 mmHg [5]

Density ~1.707 - 1.729 g/cm³ [1][6]

Refractive Index ~1.5370 - 1.5410 [1]

Flash Point 54 °C [1]

Purity Typically ≥98% (GC) [2][5]
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Structural Representation:

Caption: Chemical structure of 3-Bromo-2-fluoropyridine.

Part 2: Synthesis and Purification Protocol
While 3-Bromo-2-fluoropyridine is commercially available from numerous suppliers,

understanding its synthesis provides valuable context for its purity and potential trace

impurities.[1] A common laboratory-scale synthesis involves a halogen exchange (HALEX)

reaction.
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Protocol: Halogen Exchange Synthesis from 2,3-
Dichloropyridine
This protocol describes a method analogous to the synthesis of similar fluoropyridines, a robust

and widely applicable procedure.[1]

Reaction Principle: The synthesis leverages the higher reactivity of the chlorine atom at the 2-

position of the pyridine ring towards nucleophilic aromatic substitution compared to the chlorine

at the 3-position. A fluoride source, such as Cesium Fluoride (CsF), displaces the 2-chloro

substituent.

Caption: Generalized workflow for the synthesis of a halopyridine via HALEX reaction.

Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 2,3-dibromopyridine (1.0 equiv.) in anhydrous Dimethyl Sulfoxide

(DMSO).

Expert Insight: DMSO is an ideal solvent for this reaction due to its high polarity, which

helps to solubilize the fluoride salt, and its high boiling point, which allows for the

necessary reaction temperature.

Addition of Fluoride Source: Add Cesium Fluoride (CsF) (2.0 equiv.) to the solution.

Expert Insight: While other fluoride sources like KF can be used, CsF exhibits higher

solubility and reactivity in organic solvents, often leading to better yields and shorter

reaction times.

Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for

approximately 20 hours.[1] Monitor the reaction progress by thin-layer chromatography

(TLC) or LC-MS.

Work-up: Quenching and Extraction: Once the reaction is complete, cool the mixture to room

temperature and carefully quench by pouring it into ice water. Transfer the aqueous mixture

to a separatory funnel and extract three times with ethyl acetate (EtOAc).[1]
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Work-up: Washing and Drying: Combine the organic layers and wash sequentially with water

and then with brine.[1] This removes residual DMSO and inorganic salts. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: Purify the resulting crude oil by column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-Bromo-2-fluoropyridine.

[1]

Part 3: Chemical Reactivity and Strategic
Applications
The synthetic power of 3-Bromo-2-fluoropyridine lies in the differential reactivity of its C-Br and

C-F bonds. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling

reactions, while the C-F bond is more robust and typically requires harsher conditions for

substitution. This allows the bromine to be used as a synthetic handle for introducing a wide

variety of substituents.

Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize

biaryl and heteroaryl compounds.[7][8] 3-Bromo-2-fluoropyridine is an excellent substrate for

this transformation.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an

organoboron species (e.g., a boronic acid or boronate ester) in the presence of a base.[7]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), a base

such as K₃PO₄ or K₂CO₃ (3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

[9]
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15

minutes.

Reagent Addition: Add 3-Bromo-2-fluoropyridine (1.0 equiv.) followed by a degassed solvent

system, typically a mixture of 1,4-dioxane and water.[9]

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor progress by TLC or

LC-MS.

Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and

wash with water and brine. Dry the organic layer, concentrate, and purify by column

chromatography.

Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for

synthesizing the arylamine motifs prevalent in pharmaceuticals.[10][11]

Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or

secondary amine in the presence of a base and a specialized phosphine ligand.[11][12] The

choice of ligand is critical for accommodating sterically hindered substrates and achieving high

yields.[10]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the palladium

precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and a

strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to an oven-dried reaction vessel.[13]
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Reagent Addition: Add 3-Bromo-2-fluoropyridine (1.0 equiv.) and the desired amine (1.2

equiv.).

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

[13]

Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting

material is consumed (monitored by LC-MS).

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to

remove palladium residues.[13] Concentrate the filtrate and purify the crude product via

column chromatography or crystallization.

Significance in Drug Discovery and Agrochemicals: 3-Bromo-2-fluoropyridine is a key

intermediate in the synthesis of biologically active molecules.[2] It is utilized in the development

of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as in the

formulation of advanced pesticides and herbicides.[2] The pyridine core is a common

pharmacophore, and the fluorine atom can enhance metabolic stability and binding affinity.

Part 4: Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-2-fluoropyridine is essential. It is

classified as a hazardous substance and requires appropriate safety precautions.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling:

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and

in a dark place.[14] Recommended storage temperature is room temperature.[14]

Handling: Handle in a fume hood using appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of

vapors and contact with skin and eyes.

Conclusion
3-Bromo-2-fluoropyridine (CAS 36178-05-9) is a strategically important building block in

synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly,

the differential reactivity of its halogen substituents, provide chemists with a versatile platform

for constructing complex molecules. Its utility in robust and scalable reactions like the Suzuki-

Miyaura coupling and Buchwald-Hartwig amination solidifies its role as a key intermediate in

the discovery and development of new pharmaceuticals and agrochemicals. A thorough

understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to

safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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